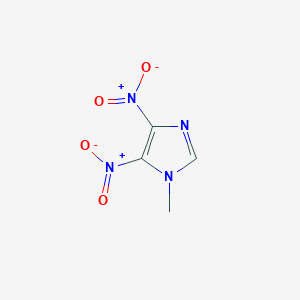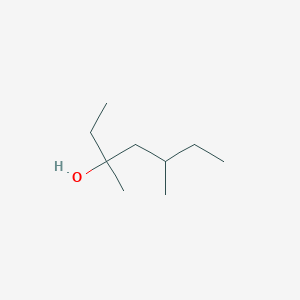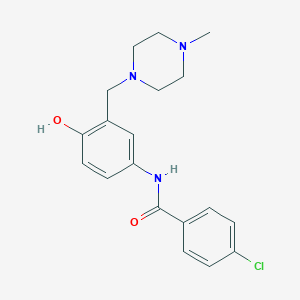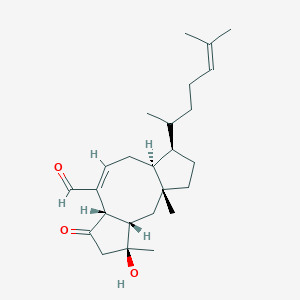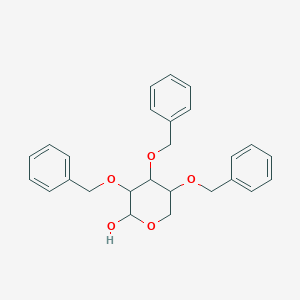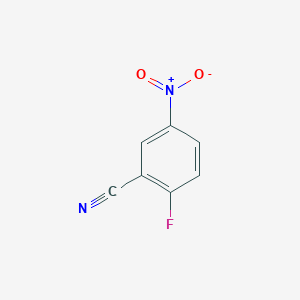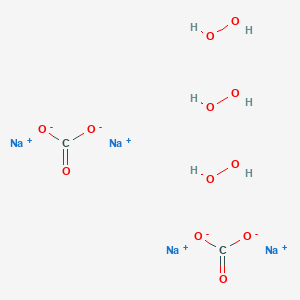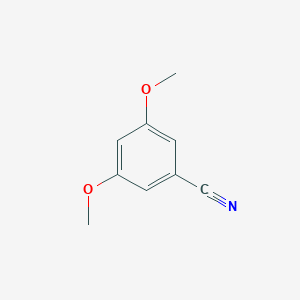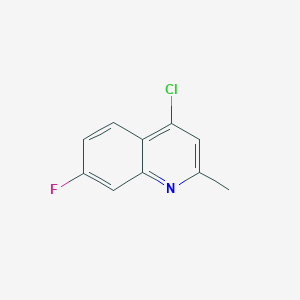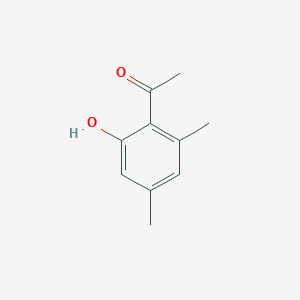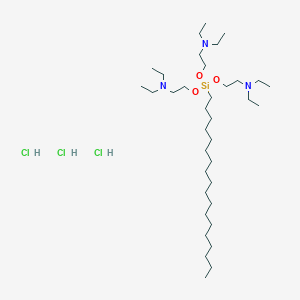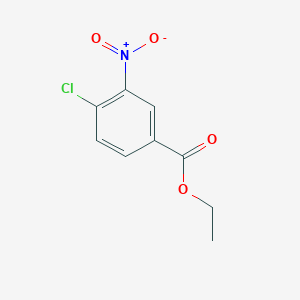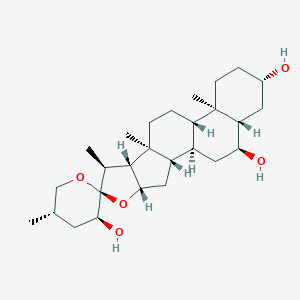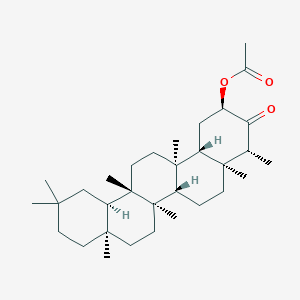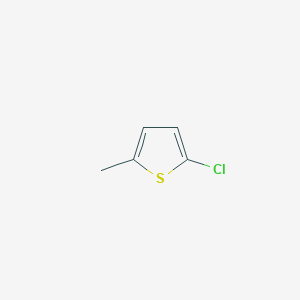
2-Chloro-5-methylthiophene
Vue d'ensemble
Description
2-Chloro-5-methylthiophene is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility in synthetic chemistry stems from its reactivity, which allows it to undergo a range of chemical transformations .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylthiophene has been reported to be a facile and low-cost process. It is prepared through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product with a 73.96% yield. This high yield indicates an efficient synthetic route, making it accessible for further chemical applications .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-Chloro-5-methylthiophene, they do provide insights into related compounds. For instance, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, was characterized using spectroscopic methods and quantum mechanical calculations, which could provide analogous information about the electronic structure and reactivity of 2-Chloro-5-methylthiophene .
Chemical Reactions Analysis
The reactivity of thiophene derivatives is well-documented, with various papers describing reactions that could be relevant to 2-Chloro-5-methylthiophene. For example, the synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene and anhydrous sodium sulfide suggests that 2-Chloro-5-methylthiophene could potentially undergo similar reductive transformations . Additionally, the formation of ethers from methyl 3-hydroxythiophene-2-carboxylate after halogenation and alcohol addition indicates that 2-Chloro-5-methylthiophene might also participate in substitution reactions to yield various alkylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-methylthiophene can be inferred from the properties of similar compounds. For instance, the crystal and molecular structure of related thiophene derivatives provide information on the potential steric and electronic effects that substituents on the thiophene ring can have. These effects can influence the boiling point, melting point, solubility, and stability of the compound . The presence of chlorine in 2-Chloro-5-methylthiophene suggests it may have a relatively high density and polar character, which could affect its solubility in various solvents.
Applications De Recherche Scientifique
-
Thiophene Substitution Chemistry :
- Application: 2-Chloro-5-methylthiophene can be used in various substitution reactions in thiophene chemistry . These reactions include electrophilic, nucleophilic, and radical substitutions .
- Method: The specific methods of application would depend on the exact reaction being carried out. It typically involves the use of suitable reagents and catalysts .
-
Production of Photochromic 1,2-di(thien-3-yl)ethenes :
- Application: 2-Chloro-5-methylthiophene can be used in the synthesis of photochromic 1,2-di(thien-3-yl)ethenes . These compounds can change their color when exposed to light, making them useful in various optical applications.
- Method: The specific methods of synthesis would depend on the exact type of photochromic compound being produced. Typically, this involves a series of organic reactions, including coupling reactions and cyclization .
- Results: The resulting photochromic compounds can have potential applications in data storage, molecular electronics, and sensors due to their unique photochromic properties .
-
- Application: 2-Chloro-5-methylthiophene can be used in various functionalization reactions in thiophene chemistry . These reactions include acylation, alkylation, amino acid aminoalkylation, bromination, chlorination, chloromethylation, formylation, iodination, sulfonation, and others .
- Method: The specific methods of application would depend on the exact reaction being carried out. It typically involves the use of suitable reagents and catalysts .
-
Production of Photochromic Compounds :
- Application: 2-Chloro-5-methylthiophene can be used in the synthesis of photochromic compounds . These compounds can change their color when exposed to light, making them useful in various optical applications.
- Method: The specific methods of synthesis would depend on the exact type of photochromic compound being produced. Typically, this involves a series of organic reactions, including coupling reactions and cyclization .
- Results: The resulting photochromic compounds can have potential applications in data storage, molecular electronics, and sensors due to their unique photochromic properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMZMYGEVUURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169326 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylthiophene | |
CAS RN |
17249-82-0 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



